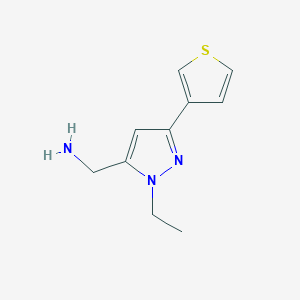

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Übersicht

Beschreibung

“(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Chemical Reactions Analysis

The synthesis of thiophene derivatives involves a variety of chemical reactions, including condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties. The thiophene moiety is known to contribute to the bioactivity of molecules, making them candidates for anticancer drug development . The pyrazole ring, often found in anticancer agents, can interact with various biological targets, potentially inhibiting cancer cell growth.

Material Science: Organic Semiconductors

The incorporation of thiophene into organic compounds has advanced the field of organic semiconductors. These materials are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure could be pivotal in creating new semiconducting materials with enhanced performance .

Pharmacology: Anti-inflammatory Activity

Compounds with a thiophene ring system have shown significant anti-inflammatory effects. The combination of thiophene and pyrazole structures in the compound may lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternative treatments for inflammatory diseases .

Antimicrobial Applications

Thiophene derivatives are also recognized for their antimicrobial properties. The subject compound could be utilized in the synthesis of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound could be explored for its potential use in protecting metals and alloys from corrosion, which is essential for extending the life of industrial machinery and infrastructure .

Optoelectronics: OLEDs and OFETs Fabrication

The thiophene ring is integral to the development of optoelectronic devices. The compound’s unique structure may contribute to the fabrication of OLEDs and OFETs, which are key components in modern display and lighting technologies .

Voltage-Gated Sodium Channel Blockade

Thiophene derivatives have been used as voltage-gated sodium channel blockers. This application is particularly relevant in the development of local anesthetics. The compound could be researched further for its potential use in dental anesthesia or other medical applications requiring localized pain management .

Anti-Atherosclerotic Properties

The compound’s thiophene component has been associated with anti-atherosclerotic properties. This suggests potential applications in the treatment or prevention of atherosclerosis, a leading cause of heart disease, by inhibiting the buildup of plaque in arteries .

Zukünftige Richtungen

The future directions for the research and development of “(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine” and similar thiophene derivatives could involve the exploration of their potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Eigenschaften

IUPAC Name |

(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUVMOCEWVHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CSC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine | |

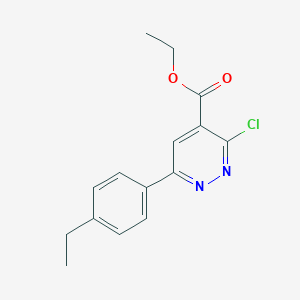

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

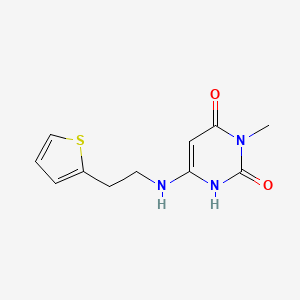

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)

![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)